molecular formula C8H13NO2 B8012548 Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate

Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B8012548
M. Wt: 155.19 g/mol
InChI Key: PGRCTDUIDJPYNE-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[221]heptane-5-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar catalytic processes with optimization for large-scale synthesis. The use of palladium catalysts and specific reaction conditions would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action for Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with molecular targets through its bicyclic structure. The nitrogen atom within the ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. Specific pathways and molecular targets depend on the context of its application, such as in drug development or chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-azabicyclo[221]heptane-5-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ringCompared to similar compounds, it offers distinct advantages in terms of stability and functionalization potential .

Properties

IUPAC Name

methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-8(10)7-3-6-2-5(7)4-9-6/h5-7,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRCTDUIDJPYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CC1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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